![molecular formula C24H24N2O3 B238204 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide, also known as BI-78D3, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of protein kinase B (Akt), which is a signaling pathway involved in the progression of cancer. In addition, the compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway involved in the protection against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been found to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and is readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide. One of the future directions is to investigate the potential of the compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method to obtain higher yields of the compound. In addition, further studies are needed to investigate the safety and toxicity of the compound in vivo. Finally, the potential of the compound as a drug candidate should be explored further, and clinical trials should be conducted to evaluate its efficacy and safety in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. The compound has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. While the compound has some limitations, it has great potential for future research and development as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-(isobutyrylamino)phenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to obtain the maximum yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases. The compound has also been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders.
Eigenschaften
Molekularformel |
C24H24N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-[4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-11-13-21(14-12-20)26-24(28)19-9-6-10-22(15-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ASELUOQFSNHERM-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



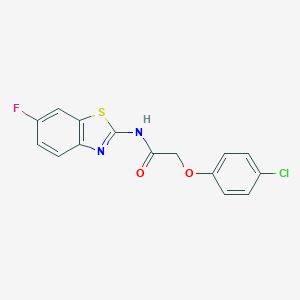
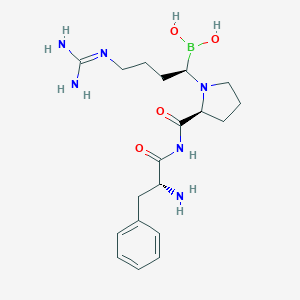
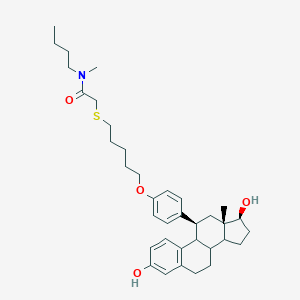
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)

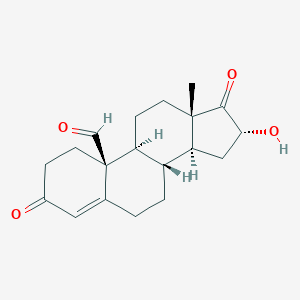
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
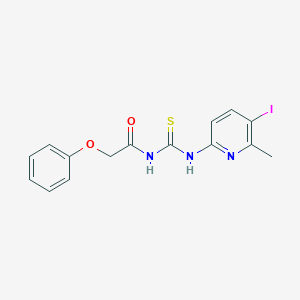

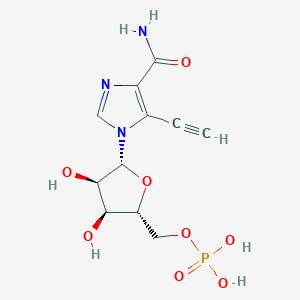
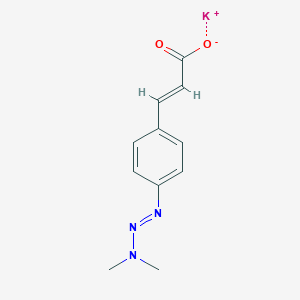
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)